molecular formula C13H15N3 B1484149 6-(1-Phenylpropyl)pyrimidin-4-amine CAS No. 2092086-66-1

6-(1-Phenylpropyl)pyrimidin-4-amine

Cat. No.: B1484149
CAS No.: 2092086-66-1
M. Wt: 213.28 g/mol
InChI Key: DPIFKCRMMUQRBL-UHFFFAOYSA-N
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Description

6-(1-Phenylpropyl)pyrimidin-4-amine is a pyrimidine derivative featuring an amine group at position 4 and a 1-phenylpropyl substituent at position 6. The 1-phenylpropyl group consists of a branched propyl chain (three carbons) with a phenyl ring attached to the first carbon.

Properties

CAS No.

2092086-66-1

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-(1-phenylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C13H15N3/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3,(H2,14,15,16)

InChI Key

DPIFKCRMMUQRBL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=CC(=NC=N2)N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC(=NC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(1-Phenylpropyl)pyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, focusing on molecular properties, substituents, and applications inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 6 Key Properties/Applications References
This compound C₁₃H₁₅N₃ 213 (estimated) 1-Phenylpropyl (branched alkyl-phenyl) Likely hydrophobic; speculative applications in materials or medicinal chemistry
6-(2-Aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine C₁₁H₂₀N₄O₂ 240.3 2-Aminoethoxy, N-(3-ethoxypropyl) Polar substituents; lab use (purity ≥95%)
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl, 4-aminopiperidin-1-yl Broad applications in pharmaceuticals, agrochemicals, and material science; requires cool, dry storage
6-(4-Propylphenyl)pyrimidin-4-amine C₁₃H₁₅N₃ 213 (estimated) 4-Propylphenyl (linear alkyl-phenyl) Structural isomer of target compound; similar molecular weight

Key Observations:

Structural Differences: The 1-phenylpropyl group in the target compound introduces steric bulk due to its branched structure, whereas 4-propylphenyl () is linear. This distinction may affect crystal packing, solubility, and interaction with biological targets. Ether-containing analogs () exhibit higher polarity (via ethoxy and aminoethoxy groups), likely enhancing aqueous solubility compared to phenyl-substituted derivatives.

Molecular Weight Trends :

  • The target compound and 6-(4-propylphenyl)pyrimidin-4-amine share identical molecular formulas (C₁₃H₁₅N₃) and weights, differing only in substituent topology.

The ethoxy substituents in ’s compound may facilitate formulation in lab settings but limit membrane permeability.

Stability Considerations :

  • emphasizes the need for stringent storage conditions (cool, dry environments), implying sensitivity to moisture or thermal degradation. Similar precautions may apply to the target compound due to its labile amine group.

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